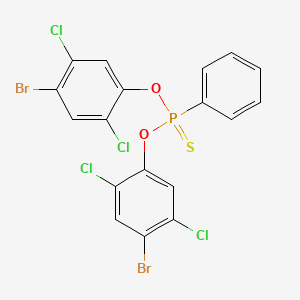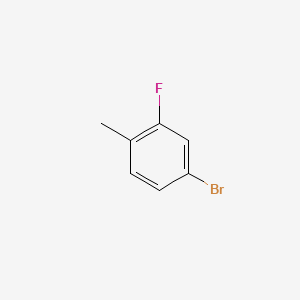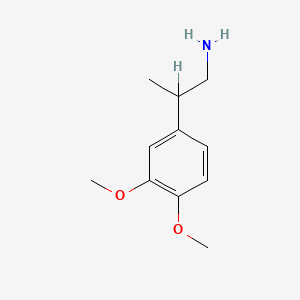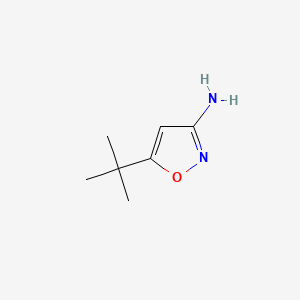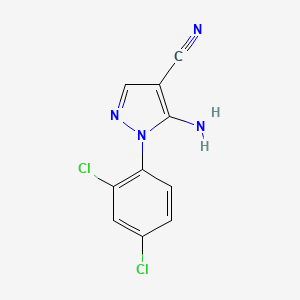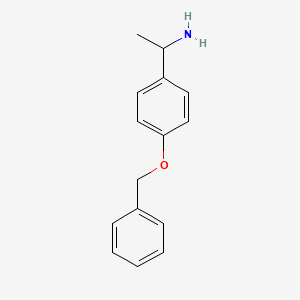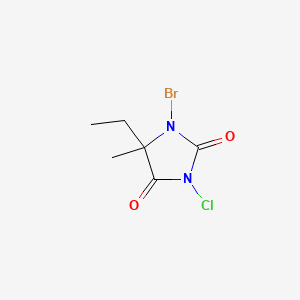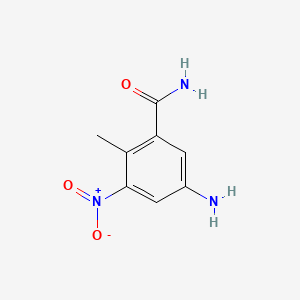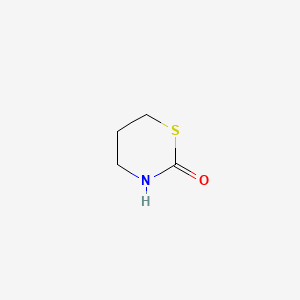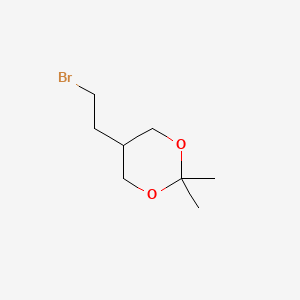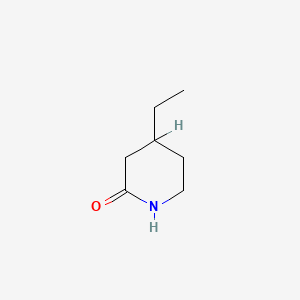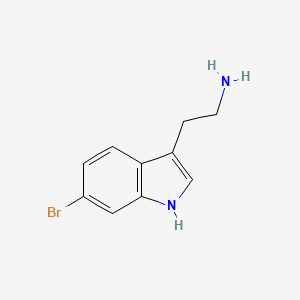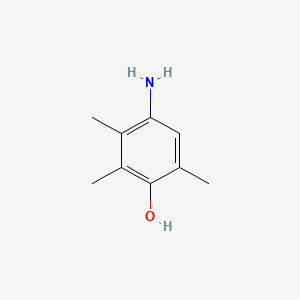
4-Amino-2,3,6-triméthylphénol
Vue d'ensemble
Description
4-Amino-2,3,6-trimethylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an amino group and three methyl groups attached to the benzene ring
Applications De Recherche Scientifique
4-Amino-2,3,6-trimethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 4-Amino-2,3,6-trimethylphenol is the oxidation process, specifically the aerobic oxidation . This compound interacts with catalysts, such as homogenized copper catalysts, to facilitate the oxidation process .
Mode of Action
4-Amino-2,3,6-trimethylphenol undergoes an oxidation process, which is facilitated by catalysts. The compound interacts with these catalysts, leading to changes in its structure and properties . The oxidation of 4-Amino-2,3,6-trimethylphenol can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ), which are important intermediates of vitamin E .
Biochemical Pathways
The oxidation of 4-Amino-2,3,6-trimethylphenol leads to the production of TMQ and TMHQ, which are key intermediates in the synthesis of vitamin E . These intermediates play a crucial role in various biochemical pathways, particularly those related to the synthesis of vitamin E .
Result of Action
The oxidation of 4-Amino-2,3,6-trimethylphenol results in the production of TMQ and TMHQ . These compounds are important intermediates in the synthesis of vitamin E, a vital nutrient that has antioxidant properties and plays a crucial role in various biological processes .
Action Environment
The action of 4-Amino-2,3,6-trimethylphenol is influenced by various environmental factors. For instance, the presence of oxygen is necessary for the aerobic oxidation process . Additionally, the use of catalysts can enhance the efficiency of the oxidation process .
Analyse Biochimique
Biochemical Properties
4-Amino-2,3,6-trimethylphenol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the enzymes and proteins it interacts with.
Cellular Effects
The effects of 4-Amino-2,3,6-trimethylphenol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 4-Amino-2,3,6-trimethylphenol can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-Amino-2,3,6-trimethylphenol exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its function. These interactions can lead to changes in enzyme activity, protein conformation, and ultimately, gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2,3,6-trimethylphenol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Amino-2,3,6-trimethylphenol can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive cellular responses, which may alter its initial effects.
Dosage Effects in Animal Models
The effects of 4-Amino-2,3,6-trimethylphenol vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
4-Amino-2,3,6-trimethylphenol is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. The compound’s role in oxidative stress responses and energy metabolism is particularly noteworthy, as it can impact the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 4-Amino-2,3,6-trimethylphenol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s ability to bind to transporters and proteins is crucial for its effective distribution and function within the cell.
Subcellular Localization
4-Amino-2,3,6-trimethylphenol exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. The localization of 4-Amino-2,3,6-trimethylphenol is essential for its interaction with target biomolecules and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Amino-2,3,6-trimethylphenol can be synthesized through several methods. One common approach involves the reaction of diethyl ketone with 1-amino-vinyl methyl ketone in the presence of bases at temperatures ranging from 50°C to 200°C . Another method involves the oxidation of 2,3,6-trimethylphenol using hydrogen peroxide and Lewis acidic trifloaluminate ionic liquids as catalysts .
Industrial Production Methods
In industrial settings, the production of 4-Amino-2,3,6-trimethylphenol often involves the use of metacetone and 1-amino-vinyl methyl ketone, followed by oxidation processes to achieve the desired compound . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,3,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and trifloaluminate ionic liquids are commonly used as oxidizing agents.
Substitution: Various electrophiles can be used to introduce different substituents onto the benzene ring.
Major Products
Oxidation: The major products include 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone.
Substitution: The products depend on the nature of the electrophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6-Trimethylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.
4-(2-Hydroxy-3-((3-(2-methoxyphenoxy)propyl)amino)propoxy)-2,3,6-trimethylphenol: A more complex derivative with additional functional groups.
Uniqueness
4-Amino-2,3,6-trimethylphenol is unique due to the presence of both an amino group and three methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
IUPAC Name |
4-amino-2,3,6-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIFWVTUTMBIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939242 | |
| Record name | 4-Amino-2,3,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17959-06-7 | |
| Record name | 4-Amino-2,3,6-trimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017959067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol,3,6-trimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2,3,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,3,6-trimethylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36C35R7BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
